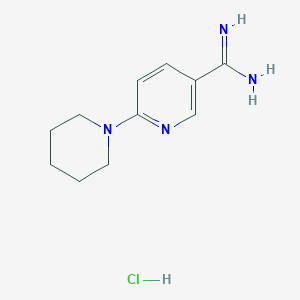

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

6-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-10(14-8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUNUAZTUORCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride generally proceeds via the nucleophilic substitution of a pyridine-3-carboximidamide precursor with piperidine, followed by formation of the hydrochloride salt. This method leverages the nucleophilicity of piperidine to substitute at the 6-position of the pyridine ring, and the carboximidamide group remains intact to form the final compound.

Key Reaction Steps:

- Starting material: Pyridine-3-carboximidamide or its derivatives

- Nucleophile: Piperidine

- Reaction conditions: Typically reflux in ethanol or similar solvents

- Salt formation: Treatment with hydrochloric acid to obtain the hydrochloride salt

Detailed Preparation Procedure

A representative preparation method is as follows, based on reported synthetic protocols and chemical supplier data:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridine-3-carboximidamide + Piperidine | Reflux in ethanol for 4-6 hours | 70-80 | Molar ratio piperidine excess |

| 2 | Cooling and stirring at room temperature | Solid precipitates | - | Facilitates crystallization |

| 3 | Filtration and washing | Isolate crude product | - | Remove impurities |

| 4 | Treatment with hydrochloric acid in ethanol or ether | Formation of hydrochloride salt | - | Improves compound stability |

| 5 | Recrystallization from acetone or ethanol | Purification | - | Yields pure white crystalline solid |

This method aligns with the synthesis of related compounds where piperidine substitution and salt formation are key steps.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Role in Synthesis |

|---|---|---|

| Solvent | Ethanol, Methanol | Medium for reflux and reaction |

| Temperature | Reflux (~78°C for ethanol) | Drives substitution reaction |

| Reaction Time | 4-6 hours | Ensures complete conversion |

| Molar Ratio | Piperidine: Pyridine derivative = 5:1 or higher | Excess piperidine promotes substitution |

| pH | Acidic (HCl addition) | Salt formation and product stabilization |

| Purification | Recrystallization from acetone or ethanol | Enhances purity and crystallinity |

Mechanistic Insights and Chemical Considerations

- Nucleophilic Substitution: Piperidine acts as a nucleophile attacking the electrophilic site on the pyridine ring, replacing a leaving group or directly substituting at the 6-position.

- Salt Formation: The free base compound is converted into its hydrochloride salt by reaction with hydrochloric acid, improving solubility and stability.

- Purification: Recrystallization removes unreacted starting materials and side products, yielding a pure compound suitable for research applications.

Comparative Analysis with Related Compounds

While direct detailed synthetic routes for this compound are limited, analogous compounds such as 4-amino-6-(piperidin-1-yl)pyrimidine derivatives share similar preparation methods involving nucleophilic substitution of halogenated heterocycles with piperidine under reflux conditions.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Starting Material | Pyridine-3-carboximidamide |

| Nucleophile | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4-6 hours |

| Salt Formation | Hydrochloric acid treatment |

| Purification | Recrystallization from acetone or ethanol |

| Typical Yield | 70-80% |

| Physical Form | White crystalline solid |

| Molecular Formula | C11H17ClN4 |

| Molecular Weight | 240.73 g/mol |

Research Findings and Practical Notes

- The reaction proceeds efficiently under reflux conditions with moderate yields.

- Excess piperidine ensures complete substitution at the 6-position.

- The hydrochloride salt form is preferred for stability and handling.

- Recrystallization improves purity, critical for pharmaceutical applications.

- Spectroscopic analysis (IR, NMR) confirms the presence of characteristic functional groups such as NH, C=N, and CN.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride exhibit significant anticancer properties. They act as inhibitors of various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyridine can target the JAK (Janus kinase) signaling pathway, which is crucial in several malignancies, including leukemia and lymphoma .

Neurological Disorders

The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its piperidine structure allows it to interact with receptors involved in mood regulation and cognitive function, making it a candidate for further investigation in conditions like depression and anxiety .

Inflammatory Diseases

This compound may also serve as an anti-inflammatory agent. By inhibiting specific pathways associated with inflammation, it could provide therapeutic benefits in diseases such as rheumatoid arthritis and other autoimmune conditions .

Case Studies

Several studies have documented the efficacy of related compounds:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a selective, competitive inhibitor of the C1s protease, a component of the classical complement pathway. The compound binds to the substrate recognition site of C1s, inhibiting its activity and preventing the cleavage of downstream components like C4 and C2 .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride | C₁₁H₁₇N₄·HCl | ~241.5 | High (hydrochloride) | Pyridine, carboximidamide |

| 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid | C₁₀H₁₃N₃O₂ | 207.2 | pH-dependent | Pyrimidine, carboxylic acid |

| 6-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione | C₉H₁₁N₃O₂ | 193.2 | Moderate | Pyrimidine-dione (ketones) |

Notes:

- The pyridine core in the target compound confers stronger basicity compared to pyrimidine analogs, enhancing its reactivity in acid-catalyzed reactions.

- The hydrochloride salt form improves aqueous solubility, whereas the carboxylic acid analog exhibits pH-dependent solubility, favoring ionized states in basic conditions .

Commercial Availability and Supplier Data

- 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid : Available from two suppliers (e.g., AKOS022539508, ZINC71510256), suggesting sustained industrial demand .

- 6-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione : One supplier (CAS: 73823-06-0), indicating niche applications .

The discontinuation of the target compound may reflect challenges in synthesis (e.g., instability of the carboximidamide group) or reduced demand compared to more stable analogs like the pyrimidine-carboxylic acid derivative .

Research Findings and Implications

- Stability : The hydrochloride salt of the target compound likely degrades under humid or acidic conditions, whereas pyrimidine analogs exhibit greater stability due to reduced hygroscopicity .

- Synthetic Utility : The carboximidamide group’s nucleophilicity makes the target compound prone to side reactions, unlike the carboxylic acid analog, which offers better control in coupling reactions .

Biological Activity

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 244.72 g/mol

This compound features a piperidine ring and a pyridine ring, contributing to its lipophilicity and potential interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds related to 6-(Piperidin-1-yl)pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the C-6 position of the pyridine ring can enhance activity against Mycobacterium tuberculosis:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6-(Piperidin-1-yl)pyridine derivative | 4–6.25 | M. tuberculosis Spec. 210 |

| DMK-20 (Morpholine derivative) | 2 | M. tuberculosis |

The above table illustrates that structural modifications can lead to varying degrees of antimicrobial potency, with piperidine derivatives often showing enhanced activity compared to other substituents like morpholine or pyrrolidine .

Anticancer Activity

In vitro studies have indicated that piperidine-containing compounds may exhibit anticancer properties. For example, a related compound showed IC values in the low micromolar range against breast cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6-(Piperidin-1-yl)pyridine derivative | MCF-7 | 5.0 |

| Positive Control (5-FU) | MCF-7 | 17.02 |

These findings suggest that the piperidine substitution can enhance the cytotoxic effects on cancer cells, making it a promising scaffold for further drug development .

The biological activity of 6-(Piperidin-1-yl)pyridine derivatives is believed to involve several mechanisms:

- Target Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- Inhibition of Pathways : The presence of piperidine may influence signaling pathways associated with cell proliferation and survival.

Case Studies

A systematic study focused on the structure-activity relationship (SAR) of piperidine-based compounds revealed that variations in substituents significantly impact biological efficacy. For instance, compounds with electron-withdrawing groups at specific positions on the pyridine ring demonstrated enhanced potency against various pathogens.

Example Case Study

In a recent investigation involving derivatives of pyridine and piperidine:

- A series of compounds were synthesized and evaluated for their antimicrobial and anticancer activities.

- The study highlighted that compounds with a piperidinyl substituent at the C-6 position exhibited superior activity compared to those without this modification.

Q & A

Q. What are the recommended synthetic routes for 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride, and how can purity be validated?

- Methodological Answer : A common approach involves nucleophilic substitution at the pyridine core, where piperidine reacts with a halogenated pyridine-carboximidamide precursor. Post-synthesis, purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm, complemented by H/C NMR for structural confirmation. Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]) .

Q. What analytical techniques are optimal for structural elucidation of this compound?

- Methodological Answer : Multidimensional NMR spectroscopy (H, C, HSQC, HMBC) is critical for resolving substituent positions on the pyridine and piperidine rings. X-ray crystallography provides definitive confirmation of stereochemistry if single crystals are obtainable. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm). For salts like the hydrochloride form, ion chromatography or titration ensures stoichiometric chloride content .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture uptake. Safety protocols from analogous piperidine-pyridine derivatives recommend using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states for nucleophilic/electrophilic reactions. Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., enzymes with pyridine-binding sites). Coupling computational results with experimental kinetics (stopped-flow spectroscopy) validates mechanistic hypotheses .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or protonation states. Use computational NMR prediction tools (GIAO method in Gaussian) to simulate spectra under varying conditions (pH, solvent). Cross-validate with alternative techniques: circular dichroism for chiral centers or N NMR for imidamide groups. If crystal structures conflict with solution data, consider dynamic effects (e.g., ring puckering) via molecular dynamics simulations .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply factorial design to variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response surface methodology (RSM) identifies optimal yields while minimizing byproducts. Process Analytical Technology (PAT) tools (in-situ FTIR) monitor reaction progress in real time. For reactor design, continuous-flow systems enhance heat/mass transfer compared to batch processes .

Q. What approaches mitigate degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the imidamide group). LC-MS traces degradation products; structure elucidation guides formulation improvements (lyophilization for hygroscopic salts). Antioxidants (BHT) or chelating agents (EDTA) may stabilize labile intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.